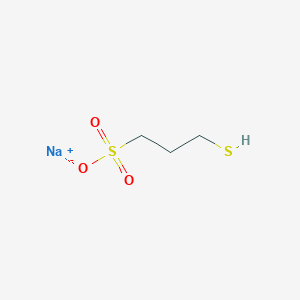

Sodium 3-mercaptopropanesulphonate

Beschreibung

Eigenschaften

CAS-Nummer |

17636-10-1 |

|---|---|

Molekularformel |

C3H8NaO3S2 |

Molekulargewicht |

179.2 g/mol |

IUPAC-Name |

sodium;3-sulfanylpropane-1-sulfonate |

InChI |

InChI=1S/C3H8O3S2.Na/c4-8(5,6)3-1-2-7;/h7H,1-3H2,(H,4,5,6); |

InChI-Schlüssel |

FTCLAXOKVVLHEG-UHFFFAOYSA-N |

SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

Isomerische SMILES |

C(CS)CS(=O)(=O)[O-].[Na+] |

Kanonische SMILES |

C(CS)CS(=O)(=O)O.[Na] |

Andere CAS-Nummern |

17636-10-1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Synthesis of High-Purity Sodium Hydrosulfide

Sodium hydrosulfide is synthesized by reacting hydrogen sulfide (H₂S) with sodium methoxide (NaOCH₃) in organic solvents (e.g., methanol, ethanol, or ethers):

Key Parameters:

Step 2: Reaction with Propane Sultone

Propane sultone is added to the NaSH solution, initiating a ring-opening reaction:

Optimized Conditions:

-

Post-Reaction Treatment: Heating to 50–60°C for 1 hour ensures completeness, followed by cooling to 15–35°C and filtration.

Table 1: Comparative Yields and Purity Across Solvent Systems

| Solvent | Temperature (°C) | NaSH Purity (%) | Final Product Purity (%) | Yield (%) |

|---|---|---|---|---|

| Methanol | 20 | 99 | 95 | 92 |

| Ethanol | 25 | 98 | 93 | 89 |

| Tetrahydrofuran | 30 | 97 | 90 | 85 |

Alternative Routes and Their Limitations

Aqueous-Phase Synthesis with Sodium Hydrosulfide

Early methods used aqueous NaSH and propane sultone but faced challenges:

Sodium Acrylate and Sodium Sulfide Route

A less common approach involves sodium acrylate and sodium sulfide (Na₂S) under high-pressure conditions:

Drawbacks:

Industrial-Scale Process Design

Solvent Recovery and Environmental Impact

Methanol is preferred industrially due to:

Cost-Benefit Analysis

Table 2: Economic Comparison of Synthesis Methods

| Parameter | Organic Solvent Method | Aqueous Method |

|---|---|---|

| Raw Material Cost | $12/kg | $9/kg |

| Solvent Recovery | 98% | N/A |

| Waste Treatment | $2/kg | $5/kg |

| Net Cost (per kg) | $14 | $14 |

Despite higher initial costs, the organic solvent method reduces long-term expenses through solvent reuse and lower waste treatment.

Quality Control and Analytical Validation

Purity Assessment

Analyse Chemischer Reaktionen

Oxidation Reactions

MPS undergoes oxidation primarily at its thiol (-SH) group, forming disulfide bonds. Key findings include:

-

Disulfide Formation : In acidic or oxidative environments, MPS oxidizes to bis-(sodium-sulfopropyl)-disulfide (SPS) via dimerization:

Common oxidizing agents include hydrogen peroxide (H₂O₂) and dissolved oxygen1.

-

Electrochemical Oxidation : Cyclic voltammetry studies reveal that MPS oxidizes at potentials above +0.5 V (vs. Ag/AgCl), forming stable copper-thiolate complexes during copper electrodeposition21.

Reduction Reactions

The thiol group in MPS acts as a reducing agent:

-

Reduction of Metal Ions : MPS reduces Cu²⁺ to Cu⁺ in electroplating baths, forming Cu(I)-MPS complexes:

This reaction is critical for accelerating copper deposition in industrial processes1.

Substitution and Complexation Reactions

MPS participates in substitution reactions with metal ions and organic compounds:

Coordination with Copper

MPS forms stable complexes with copper, influencing electrodeposition kinetics:

-

Cu(I)-MPS Complex :

Alkylation Reactions

MPS reacts with alkyl halides (e.g., CH₃I) to form thioethers:

Electrochemical Interactions in Copper Electrodeposition

MPS is a key additive in copper plating baths. Studies using time-of-flight secondary-ion mass spectrometry (TOF-SIMS) and cyclic voltammetry reveal:

Surface Adsorption and Conformation

-

Gauche vs. Trans Conformation :

-

Gauche : Dominates at low overpotentials, enhancing chloride co-adsorption.

-

Trans : Favored at high overpotentials, reducing surface coverage1.

-

-

Fragment Analysis :

TOF-SIMS identified key fragments (Table 1), confirming MPS adsorption and complexation on copper surfaces1.

Table 1 : TOF-SIMS Fragments of MPS on Copper Surfaces1

| m/z | Fragment | Assignment |

|---|---|---|

| 80.00 | SO₃⁻ | Sulfonate group |

| 94.02 | CH₂SO₃⁻ | Terminal sulfonate cleavage |

| 217.01 | CuSC₃H₆SO₃⁻ | Cu(I)-MPS complex |

| 309.10 | S₂H[(CH₂)₃SO₃]₂⁻ | Protonated SPS (SPS–H) |

Impact of Chloride Ions

-

Synergistic Effect : Cl⁻ increases MPS adsorption, forming CuCl-MPS⁻ complexes that enhance deposition rates21.

-

Surface Coverage : TOF-SIMS data show Cl⁻ and MPS coverage correlates with applied overpotential (Figure 1)1.

Comparative Analysis with Similar Compounds

| Compound | Key Difference from MPS |

|---|---|

| Sodium 2-mercaptoethanesulfonate | Shorter carbon chain, lower stability |

| 3-Mercaptopropionic acid | Lacks sulfonate group |

Degradation and Byproducts

-

Oxidative Degradation : Prolonged exposure to H₂O₂ yields sulfonic acid derivatives.

-

Disproportionation : In acidic media, SPS reverts to MPS and sulfate ions1.

Footnotes

Wissenschaftliche Forschungsanwendungen

Synthesis of Polyelectrolytes

Sodium 3-mercaptopropanesulphonate is widely used as a reagent in the synthesis of polyelectrolytes. These compounds are crucial for various biological functions and technical applications, including drug delivery systems and wastewater treatment processes. The ability of MPS to form stable polyelectrolyte complexes enhances its utility in these areas .

Catalytic Applications

MPS has been utilized in catalytic processes, particularly in the formation of organosilicon thioethers through photochemical reactions with tetravinylsilane. This application is significant in the development of new materials with tailored properties for electronics and photonics .

Nanoparticle Synthesis

The compound serves as a stabilizing agent in the synthesis of metal nanoparticles, such as rhodium nanoparticles, through liquid-phase reduction methods. The presence of thiol groups helps stabilize the nanoparticles, which are important for catalytic applications and sensor technologies .

Surface Modification

MPS is effective in forming self-assembled monolayers (SAMs) on gold-coated substrates via chemisorption. This property is leveraged in biosensors and electronic devices where surface properties are critical for functionality. The SAMs created can enhance the biocompatibility and stability of surfaces exposed to biological environments .

Biomedical Applications

Due to its thiol groups, MPS has potential applications in biomedicine, particularly in drug formulation and delivery systems. The compound can conjugate with various biomolecules, improving their solubility and stability while facilitating targeted delivery mechanisms .

Data Table: Summary of Applications

Case Study 1: Polyelectrolyte Synthesis

A study demonstrated that MPS could effectively enhance the stability and functionality of polyelectrolyte complexes used in drug delivery systems. The incorporation of MPS led to improved encapsulation efficiency and controlled release profiles.

Case Study 2: Nanoparticle Synthesis

Research indicated that rhodium nanoparticles stabilized by MPS exhibited superior catalytic activity compared to those synthesized without stabilizers. This enhancement was attributed to the protective layer formed by MPS around the nanoparticles, preventing agglomeration.

Wirkmechanismus

The mechanism of action of sodium 3-mercaptopropanesulphonate involves its ability to form strong bonds with metal surfaces, particularly gold. This property is utilized in creating self-assembled monolayers, which are essential in various nanotechnological applications. The thiol group (-SH) in the compound interacts with metal atoms, forming a stable and organized layer on the surface .

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Similar Sulfonate Compounds

Structural and Functional Comparisons

The following table summarizes key differences between MPS and structurally related sulfonates:

Thiol vs. Sulfonyl Chloride Functionality

- MPS’s thiol (-SH) group enables redox activity and metal coordination, distinguishing it from sulfonyl chlorides like 3-Chloropropanesulfonyl chloride , which is hydrolytically unstable and used primarily as a sulfonating agent .

Aromatic vs. Aliphatic Sulfonates

- Dipotassium 7-Hydroxynaphthalene-1,3-disulphonate (aromatic disulfonate) exhibits strong surfactant properties due to its rigid hydrophobic backbone, whereas MPS’s aliphatic chain enhances solubility and flexibility in aqueous systems .

Polymer Compatibility

- Sodium 2-Methylprop-2-ene-1-sulphonate’s unsaturated bond allows copolymerization with acrylic monomers, making it ideal for ion-exchange membranes. MPS, lacking polymerizable double bonds, is restricted to surface modification or additive roles .

Solubility and Stability Trends

- Water Solubility : MPS’s moderate solubility (~50%) balances reactivity and processability, whereas alkenyl sulfonates (e.g., Sodium 2-methylprop-2-ene-1-sulphonate) exhibit higher solubility due to fewer hydrophobic groups .

- Thermal Stability : Aromatic sulfonates (e.g., Dipotassium 7-hydroxynaphthalene derivatives) generally outperform aliphatic sulfonates like MPS in high-temperature applications due to resonance stabilization .

Industrial and Environmental Considerations

- Toxicity : MPS’s thiol group requires careful handling to avoid oxidation to disulfides, whereas chlorinated sulfonates (e.g., 3-Chloropropanesulfonyl chloride) pose higher toxicity risks due to reactive chlorine .

- Regulatory Status : MPS (CAS 17636-10-1) is widely compliant with industrial safety standards, while compounds like 3-Chloropropanesulfonyl chloride (CAS 1633-82-5) require stringent hazard controls .

Q & A

Basic: What is the role of Sodium 3-mercaptopropanesulphonate (MPS) in copper electrodeposition, and how does it influence nucleation and growth kinetics?

MPS acts as a crystallization modifier in copper electrodeposition by adsorbing onto active sites of the cathode, altering nucleation density and grain refinement. Studies using chronoamperometry reveal that MPS increases nucleation rates by lowering the overpotential required for copper ion reduction, promoting uniform deposition . For example, Zhong et al. (2010) demonstrated that 5 ppm MPS reduced grain size by 40% compared to additive-free baths, as measured via scanning electron microscopy (SEM) .

Basic: How does MPS function as an accelerator in acid copper plating baths compared to other sulfur-containing additives?

MPS accelerates copper reduction via its thiol (-SH) group , which donates electrons to stabilize Cu⁺ intermediates, unlike bis-(sodium sulfopropyl)-disulfide (SPS), which requires disulfide bond cleavage. Electrochemical quartz crystal microbalance (EQCM) data show MPS achieves 30% faster deposition rates than SPS at equivalent concentrations in pH 2–3 sulfuric acid baths .

Advanced: What experimental methodologies are recommended to analyze the competitive adsorption between MPS and polyethylene glycol (PEG) during copper electrodeposition?

Use in-situ attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) to monitor adsorption dynamics. Kreider et al. (2014) combined this with galvanostatic measurements, showing PEG displaces MPS at potentials below -0.2 V (vs. Ag/AgCl), leading to localized overplating. Differential pulse voltammetry (DPV) further quantifies adsorption isotherms under varying current densities .

Advanced: How can cyclic voltammetry (CV) and electrochemical impedance spectroscopy (EIS) quantify MPS's impact on charge transfer resistance in copper plating?

CV identifies redox peaks for MPS-Cu complexes (e.g., a reduction peak at -0.15 V in 0.1 M H₂SO₄), while EIS models charge transfer resistance (Rct) using a Randles circuit. Li et al. (2010) reported a 50% decrease in Rct with 10 ppm MPS, enhancing deposition efficiency. Data should be normalized to electrode surface area and solution conductivity .

Advanced: What mechanisms explain the redox interactions between MPS and SPS in additive-modified electroplating systems?

MPS and SPS form a redox couple : SPS (disulfide) is reduced to two MPS molecules (thiols) at the cathode. In-situ Raman spectroscopy confirms this conversion, which increases free thiol concentration, accelerating Cu⁺→Cu⁰ reduction. However, excess MPS (>20 ppm) causes excessive grain refinement, reducing ductility .

Basic: What are the standard analytical techniques for quantifying MPS concentration in electroplating solutions, and what are their detection limits?

- UV-Vis spectroscopy : Detects MPS via its 265 nm absorbance (ε = 1.2 × 10³ L·mol⁻¹·cm⁻¹), with a detection limit of 0.1 ppm .

- HPLC with fluorescence detection : Uses derivatization with maleimide probes (LOD: 0.05 ppm) .

Advanced: How do pH (8–12) and temperature (25–60°C) affect MPS stability and activity in alkaline electroplating baths?

In alkaline zincate baths, MPS decomposes via sulfonate group hydrolysis above pH 10, reducing its accelerator effect. Thermo-gravimetric analysis (TGA) shows 30% mass loss at 50°C after 24 hours. Electrochemical tests recommend maintaining pH ≤9.5 and temperatures <40°C to preserve activity .

Advanced: What statistical approaches resolve contradictions in MPS's effectiveness for microvia filling vs. planar deposition?

Apply multivariate ANOVA to isolate variables (e.g., current density, additive concentration). For instance, conflicting results on void formation in through-silicon vias (TSVs) can arise from convection differences—rotating disk electrode (RDE) experiments under controlled flow rates (100–500 rpm) clarify mass transport effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.